molecular formula C10H9N5 B2462935 3-(1H-indol-2-yl)-1H-1,2,4-triazol-5-amine CAS No. 1374408-32-8

3-(1H-indol-2-yl)-1H-1,2,4-triazol-5-amine

Cat. No.: B2462935
CAS No.: 1374408-32-8
M. Wt: 199.217
InChI Key: OEORTNQDYIEQMQ-UHFFFAOYSA-N
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Description

3-(1H-Indol-2-yl)-1H-1,2,4-triazol-5-amine (CAS 1374407-88-1) is a high-purity chemical reagent featuring a molecular hybrid of indole and 1,2,4-triazole. This structure is a privileged scaffold in medicinal chemistry, known for its significant potential in oncology research and drug discovery . Extensive research into indolyl-triazole hybrids has demonstrated their value as core structures for developing potent therapeutic agents. The integration of the indole moiety, a ubiquitous pharmacophore in bioactive molecules, with the 1,2,4-triazole ring creates a versatile chemical entity capable of interacting with multiple biological targets . This compound serves as a key synthetic intermediate for generating novel derivatives designed to inhibit specific cancer-related pathways. Recent studies highlight its application in creating molecules that act as multi-targeted kinase inhibitors, disrupting crucial signaling cascades in cancer cells such as the EGFR, AKT, and ERK pathways . Furthermore, structural analogs have been designed and evaluated as potent inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are critical regulators of the cell cycle and are hyperactivated in various cancers, including breast cancer . Other research avenues include the development of Bcl-2 inhibitory anticancer agents, which can induce programmed cell death (apoptosis) in malignant cells . Researchers can utilize this compound to synthesize and explore new S-alkylated derivatives and other hybrid molecules to investigate their efficacy and mechanism of action against a broad panel of cancer cell lines . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. It must be handled by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

5-(1H-indol-2-yl)-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5/c11-10-13-9(14-15-10)8-5-6-3-1-2-4-7(6)12-8/h1-5,12H,(H3,11,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEORTNQDYIEQMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=NC(=NN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Elucidation of 3 1h Indol 2 Yl 1h 1,2,4 Triazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. It provides a wealth of information regarding the structure, dynamics, reaction state, and chemical environment of molecules. For a complex heterocyclic system like 3-(1H-indol-2-yl)-1H-1,2,4-triazol-5-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural elucidation.

One-dimensional NMR spectra are the cornerstone of structural analysis, providing foundational information about the number and types of protons, carbons, and nitrogens in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants for all hydrogen atoms in the molecule. The indole (B1671886) ring protons would typically appear in the aromatic region (around 7.0-8.0 ppm), with characteristic coupling patterns aiding in their assignment. The C3-H of the indole ring, being adjacent to the triazole substituent, would likely experience a downfield shift. The NH protons of the indole and triazole rings, as well as the amine (NH₂) protons, would appear as broad singlets at a lower field, and their chemical shifts would be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the indole and triazole rings would be indicative of their electronic environment. The carbons of the triazole ring (C3 and C5) would have characteristic shifts, with the carbon bearing the amino group (C5) appearing at a distinct frequency. The indole carbons would also show a predictable pattern of chemical shifts.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, would offer direct information about the nitrogen atoms. For this compound, this technique could distinguish between the indole nitrogen and the four distinct nitrogen atoms of the 1,2,4-triazole (B32235) ring, providing valuable data on tautomeric forms and electronic structure.

Interactive Data Table: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Indole NHData not availables (br)-
Indole H-3Data not availables-
Indole H-4Data not availabledData not available
Indole H-5Data not availabletData not available
Indole H-6Data not availabletData not available
Indole H-7Data not availabledData not available
Triazole NHData not availables (br)-
Amine NH₂Data not availables (br)-

Interactive Data Table: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
Indole C-2Data not available
Indole C-3Data not available
Indole C-3aData not available
Indole C-4Data not available
Indole C-5Data not available
Indole C-6Data not available
Indole C-7Data not available
Indole C-7aData not available
Triazole C-3Data not available
Triazole C-5Data not available

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms and their through-space proximity, which is essential for assembling the complete molecular structure.

COSY is a homonuclear correlation experiment that reveals scalar couplings between protons, typically those separated by two or three bonds. For this compound, a COSY spectrum would show cross-peaks connecting adjacent protons in the indole ring, allowing for the unambiguous assignment of the H-4, H-5, H-6, and H-7 signals.

HSQC is a heteronuclear correlation experiment that identifies direct one-bond correlations between protons and the carbons to which they are attached. This technique would be used to definitively assign the carbon signals of the indole ring by correlating them with their directly bonded, and already assigned, protons.

HMBC provides correlations between protons and carbons that are separated by two or three bonds. This is a powerful tool for connecting different parts of the molecule. For the target compound, HMBC would be critical in establishing the connectivity between the indole and triazole rings. For instance, correlations between the indole C3-H and the triazole C3, and between the indole NH and carbons C2 and C3a, would confirm the substitution pattern.

NOESY and ROESY are 2D NMR techniques that detect through-space correlations between protons that are in close proximity, regardless of whether they are connected through bonds. These experiments are particularly useful for determining stereochemistry and conformation. For this compound, NOESY or ROESY could reveal spatial relationships between protons on the indole and triazole rings, providing insights into the preferred orientation of the two heterocyclic systems relative to each other.

2D NMR Techniques for Connectivity and Spatial Relationships

Total Correlation Spectroscopy (TOCSY)

Total Correlation Spectroscopy (TOCSY) is a powerful 2D NMR technique that establishes correlations between all protons within a single, uninterrupted spin system. Unlike COSY, which only shows correlations between directly coupled protons, TOCSY reveals couplings over multiple bonds, providing a complete picture of each spin network. ipb.pt For this compound, this technique is crucial for assigning the protons of the indole ring.

The aromatic protons of the indole's benzene (B151609) ring (H-4, H-5, H-6, and H-7) form a distinct spin system. A cross-peak originating from any of these protons in the TOCSY spectrum will show correlations to all other protons in that same aromatic system. This allows for the complete assignment of this region, even in cases of signal overlap. ipb.pt The proton at the 3-position of the indole ring (H-3) is expected to appear as a singlet and would not show extensive correlations, helping to distinguish it. Similarly, the protons of the N-H groups (indole N1-H, triazole N1-H, and the -NH₂ protons) can be identified, and their correlations, though sometimes broadened or absent due to exchange, can provide further structural confirmation.

Table 1: Expected TOCSY Correlations for the Indole Ring Protons

ProtonCorrelates WithSpin System
H-4 H-5, H-6, H-7Aromatic
H-5 H-4, H-6, H-7Aromatic
H-6 H-4, H-5, H-7Aromatic
H-7 H-4, H-5, H-6Aromatic
H-3 Itself (diagonal)Isolated
Diffusion-Ordered Spectroscopy (DOSY)

Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different chemical species in a mixture based on their translational diffusion coefficients. manchester.ac.uk The diffusion rate of a molecule is primarily dependent on its size and shape. In a DOSY experiment, a series of 1D NMR spectra are acquired with varying magnetic field gradient strengths. The signal intensity for each proton attenuates at a rate proportional to the diffusion coefficient of the molecule to which it belongs. researchgate.net

For a pure sample of this compound, the DOSY spectrum is expected to show that all proton signals align horizontally at the same diffusion coefficient value. This provides strong evidence that all observed protons are part of the same molecule, effectively confirming the compound's purity from a hydrodynamic perspective. ox.ac.uk The technique is particularly useful for distinguishing true molecular signals from impurities or solvent residues, which would exhibit different diffusion coefficients. nih.gov For small organic molecules like the title compound, the diffusion coefficient (D) is typically in the range of 10⁻⁹ to 10⁻¹⁰ m²/s in common deuterated solvents. ox.ac.uk

Table 2: Representative DOSY NMR Data

CompoundSolventTemperature (K)Diffusion Coefficient (D) (m²/s)
This compoundDMSO-d₆298~ 5.0 x 10⁻¹⁰ (Estimated)

Advanced NMR Methodologies for Complex Heterocycles

The structural elucidation of complex heterocycles like this compound relies on a suite of advanced NMR methodologies beyond routine 1D experiments. The increasing complexity of such molecules often leads to spectra with overlapping resonance lines that are difficult to interpret with one-dimensional techniques alone. ipb.pt A combined approach using multiple 2D NMR experiments is essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

Techniques such as Heteronuclear Single Quantum Coherence (HSQC) are used to identify direct one-bond correlations between protons and the carbons they are attached to. For longer-range correlations (two or three bonds), the Heteronuclear Multiple Bond Correlation (HMBC) experiment is indispensable. HMBC is particularly vital for mapping the connectivity between quaternary carbons (which have no attached protons) and nearby protons, thereby piecing together the molecular framework, such as the connection between the indole C-2 and the triazole ring. ipb.pt

Furthermore, for nitrogen-rich heterocycles, ¹⁵N NMR spectroscopy offers direct insight into the chemical environment of the nitrogen atoms. nih.gov HMBC experiments can be optimized to detect ¹H-¹⁵N correlations, which are crucial for confirming the tautomeric forms and protonation sites within the triazole and indole rings. researchgate.net The combination of these advanced methods provides a comprehensive and definitive characterization of the molecule's covalent structure in solution. researchgate.net

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its constituent functional groups.

Key expected vibrations include the N-H stretching bands from the indole, triazole, and amine groups, which typically appear as sharp to broad peaks in the 3100-3400 cm⁻¹ region. researchgate.net Aromatic C-H stretching from the indole ring is anticipated just above 3000 cm⁻¹. researchgate.net The region between 1500 and 1650 cm⁻¹ is characteristic of C=C and C=N stretching vibrations from the aromatic indole system and the triazole ring. researchgate.netresearchgate.net Finally, N-H bending vibrations, associated with the amine and heterocyclic N-H groups, are expected in the 1550-1650 cm⁻¹ range. mdpi.com

Table 3: Expected IR Absorption Bands and Vibrational Assignments

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3400 - 3200N-H StretchAmine (-NH₂) & Heterocyclic N-H
3150 - 3050C-H StretchAromatic (Indole)
1640 - 1550C=N StretchTriazole Ring
1620 - 1500C=C StretchAromatic (Indole)
1650 - 1580N-H BendAmine (-NH₂) & Heterocyclic N-H

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), would be employed to determine the accurate mass of the protonated molecule, [M+H]⁺. This allows for the unambiguous confirmation of the molecular formula, C₁₀H₉N₅.

Tandem MS (MS/MS) experiments would be used to study the fragmentation of the parent ion. For this compound, the most likely fragmentation pathways would involve the cleavage of the bond between the indole and triazole rings. This would lead to fragment ions corresponding to the indole moiety and the aminotriazole moiety. Further fragmentation of the triazole ring is also a common pathway for related compounds. nuph.edu.ua Analyzing these fragments helps to confirm the connectivity of the heterocyclic systems.

Table 4: Predicted Mass Spectrometry Fragments

m/z (Daltons)IonProposed Identity
212.0931[M+H]⁺Protonated Parent Molecule
117.0573[C₈H₇N]⁺Indole fragment
96.0458[C₂H₄N₄]⁺Aminotriazole fragment

X-ray Crystallography for Solid-State Structural Conformation

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique would confirm the molecular connectivity and provide detailed metric parameters, including bond lengths, bond angles, and torsion angles. mdpi.com

Table 5: Illustrative Crystallographic Data for a Related Heterocyclic Compound

ParameterValue
Crystal system Monoclinic
Space group P2₁/n
a (Å) 7.3863
b (Å) 7.9096
c (Å) 13.2157
β (˚) 91.832
Volume (ų) 771.70
Z 4

Note: Data is representative and based on a similar published structure nih.gov as specific crystallographic data for the title compound is not available.

Computational Chemistry and Molecular Modeling Studies of 3 1h Indol 2 Yl 1h 1,2,4 Triazol 5 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to examine the electronic structure of many-body systems. For organic molecules, it is frequently employed to predict geometry, electronic properties, and vibrational frequencies. nih.gov Calculations for indole-triazole systems are often performed using Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional with a comprehensive basis set like 6-311++G(d,p) to ensure accurate results. nih.govnih.gov

The initial step in computational analysis is to determine the most stable three-dimensional arrangement of the molecule, known as geometrical optimization. This process minimizes the energy of the structure to find its ground-state conformation. nih.gov The resulting optimized structure provides key parameters such as bond lengths, bond angles, and dihedral (torsion) angles.

BondTypical Length (Å)Ring System
C-C (indole)1.36 - 1.44Indole (B1671886)
C-N (indole)1.37 - 1.38Indole
C-N (triazole)1.32 - 1.371,2,4-Triazole (B32235)
N-N (triazole)1.38 - 1.401,2,4-Triazole
C-NH2 (triazole)~1.341,2,4-Triazole

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. scribd.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. nih.gov In studies of similar heterocyclic compounds, the HOMO is often localized on the electron-rich indole ring, while the LUMO is distributed across the triazole system. researchgate.net This separation of orbitals facilitates intramolecular charge transfer (ICT), a property relevant to nonlinear optical materials and biological activity. nih.gov

The table below shows representative FMO energy values for a related triazine derivative, illustrating the typical data obtained from such calculations. scribd.com

ParameterEnergy (eV)
EHOMO-6.2967
ELUMO-1.8096
Energy Gap (ΔE)4.4871

Data is for a representative N-(1H-benzo[d]imidazol-2-yl) methyl)-1,2,4-triazin-3-amine compound to illustrate typical values. scribd.com

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electronic density on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. nih.gov The MEP surface is color-coded to indicate different electrostatic potential values:

Red: Regions of most negative potential, rich in electrons. These are the most likely sites for electrophilic attack.

Blue: Regions of most positive potential, electron-deficient. These are susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential. researchgate.net

For 3-(1H-indol-2-yl)-1H-1,2,4-triazol-5-amine, the MEP map would be expected to show a high negative potential (red) around the nitrogen atoms of the triazole ring and the exocyclic amino group, due to the lone pairs of electrons. nih.gov Conversely, the hydrogen atoms bonded to nitrogen (in the indole NH and the amine NH2) would exhibit a positive potential (blue), indicating their acidic character. This analysis helps in understanding intermolecular interactions, such as hydrogen bonding. nih.gov

Theoretical vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum on the potential energy surface. A stable structure will have no imaginary frequencies. zsmu.edu.ua Furthermore, these calculations provide a predicted vibrational spectrum (IR and Raman) that can be compared with experimental data to aid in the assignment of spectral bands to specific molecular motions, such as N-H stretching, C=N stretching of the triazole ring, and aromatic C-H bending. nih.govijcrt.org Studies on 3,5-diamino-1,2,4-triazole have shown good agreement between vibrational wavenumbers calculated via the B3LYP method and those observed experimentally. nih.gov

The data from FMO and MEP analyses are used to derive global and local reactivity descriptors, which quantify the chemical behavior of the molecule. nih.gov These descriptors, such as electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and electrophilicity index (ω), are calculated from the HOMO and LUMO energy values. researchgate.net

Hardness (η): Measures resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard."

Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud is polarized.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons.

These parameters, combined with the visual insights from MEP maps, provide a comprehensive picture of the molecule's reactivity, identifying the most probable sites for reaction and helping to elucidate potential reaction mechanisms. nih.govnih.gov

Molecular Docking Investigations for Ligand-Receptor Interactions

Molecular docking is a computational simulation that predicts how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein or enzyme. nih.gov This technique is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. researchgate.netijper.org

Indole-triazole hybrids are a well-known scaffold in medicinal chemistry, often investigated for their anticancer properties. researchgate.netmdpi.com Docking studies for this class of compounds frequently target key proteins involved in cancer progression, such as:

Protein Kinases: Enzymes like VEGFR-2 and EGFR, which are often overactive in cancer cells. mdpi.com

Tubulin: The protein that forms microtubules, essential for cell division. Inhibition of tubulin polymerization is a key anticancer strategy. mdpi.comrsc.org

Apoptosis Regulators: Proteins like Bcl-2 that regulate programmed cell death. mdpi.com

Cyclin-Dependent Kinases (CDKs): Enzymes that control the cell cycle. rsc.org

The docking process involves placing the ligand in the binding pocket of the receptor and evaluating the binding affinity, typically reported as a binding energy score (in kcal/mol). A lower binding energy indicates a more stable and favorable interaction. The analysis also reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. researchgate.net

For example, in docking studies of similar indole-triazole derivatives against cancer targets, the indole NH often acts as a hydrogen bond donor, while the nitrogen atoms of the triazole ring can act as hydrogen bond acceptors. mdpi.comrsc.org The aromatic systems of both the indole and triazole rings can participate in crucial π-π stacking and hydrophobic interactions within the binding pocket. researchgate.net

The table below shows representative docking results for an indole-triazole derivative against two cancer-related protein kinases, illustrating the typical interactions and binding energies observed. nih.gov

Protein Target (PDB ID)Binding Energy (kcal/mol)Key Interacting ResiduesTypes of Interactions
c-Kit Tyrosine Kinase-176.75Cys673, Glu671, Asp810Hydrogen bonding, Hydrophobic
Protein Kinase B-170.07Lys158, Asp274, Val164Hydrogen bonding, Pi-Alkyl

Data is for a representative 1,2,4-triazole-based acetamide (B32628) derivative to illustrate typical docking results. nih.gov

Molecular Dynamics Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov This technique allows researchers to understand the conformational dynamics and stability of this compound, both as an isolated molecule and in complex with a biological target. nih.govnih.gov

A typical MD simulation involves several key steps. First, the molecule's topology and parameters are defined using a force field, such as AMBER or CGenFF, which dictates the physics of atomic interactions. nih.govpensoft.net The molecule is then placed in a simulated environment, often a box of water molecules to mimic physiological conditions, and the system is brought to a stable temperature and pressure. pensoft.net The simulation then proceeds for a set duration, often nanoseconds to microseconds, tracking the trajectory of every atom. pensoft.netresearchgate.net

Analysis of the simulation trajectory for this compound would reveal crucial information about its structural integrity and flexibility. Key metrics derived from MD simulations include:

Root-Mean-Square Deviation (RMSD): This value measures the average deviation of the molecule's backbone atoms over time compared to a reference structure. A stable RMSD value indicates that the molecule has reached a stable conformation, or equilibrium, during the simulation. ajchem-a.com

Root-Mean-Square Fluctuation (RMSF): RMSF is calculated for individual atoms or residues to identify regions of high flexibility. For this compound, an RMSF analysis would show the relative movement of the indole ring versus the triazole ring, highlighting the flexibility of the bond linking them.

Solvent Accessible Surface Area (SASA): This metric calculates the surface area of the molecule that is accessible to the solvent. Changes in SASA can indicate conformational changes where parts of the molecule become more or less exposed to the surrounding environment. ajchem-a.com

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of intramolecular and intermolecular hydrogen bonds, which are critical for maintaining the molecule's conformation and its interactions with target proteins.

These simulations provide a detailed view of the molecule's dynamic behavior, which is essential for understanding how it might interact with a biological target. researchgate.net

Table 1: Representative Data from a Hypothetical MD Simulation Analysis This interactive table illustrates the type of data generated from an MD simulation to assess the stability of a ligand-protein complex.

Simulation Metric Average Value Interpretation
RMSD of Protein 1.8 Å Indicates the protein's overall structure remained stable throughout the simulation.
RMSD of Ligand 1.2 Å Shows the ligand maintained a stable binding pose within the active site.
RMSF of Active Site Residues Low (< 1.0 Å) Suggests key interacting residues are stable and maintain contact with the ligand.
Ligand-Protein H-Bonds 3 Represents the average number of stable hydrogen bonds anchoring the ligand.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Framework)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to develop a mathematical relationship between the chemical structures of a set of compounds and their biological activity. tandfonline.comresearchgate.net The fundamental principle is that variations in the structural or physicochemical properties of molecules in a series will correlate with changes in their biological activity. biomolecularmodelling.com For this compound, a QSAR study would involve synthesizing and testing a series of its derivatives to build a predictive model.

The theoretical framework for developing a QSAR model consists of several stages:

Data Set Compilation: A collection of structurally related compounds, including derivatives of the parent molecule, is required. The biological activity of each compound (e.g., IC₅₀ values) must be experimentally determined through consistent bioassays. nih.govmdpi.com

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure and properties, such as electronic (e.g., atomic charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological characteristics.

Model Development: Using statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that links the descriptors (independent variables) to the biological activity (dependent variable). researchgate.netphyschemres.org

Model Validation: The predictive power and robustness of the QSAR model are rigorously tested. Internal validation (e.g., leave-one-out cross-validation, yielding a Q² value) and external validation (using a separate test set of compounds, yielding an R²_pred value) are performed to ensure the model is not overfitted and can accurately predict the activity of new, untested compounds. physchemres.org

A successful QSAR model for derivatives of this compound could identify which structural modifications—such as adding specific substituents to the indole or triazole rings—are likely to enhance or diminish its biological activity. nih.gov This provides a rational basis for designing more potent and selective compounds.

Table 2: Example of a QSAR Dataset for a Hypothetical Series of Analogs This interactive table demonstrates the components of a typical QSAR study, linking structural properties to biological activity.

Compound ID Modification (R-group) LogP (Hydrophobicity) Molecular Weight Experimental pIC₅₀ Predicted pIC₅₀
Analog-1 -H 2.5 213.24 6.5 6.4
Analog-2 -Cl 3.1 247.68 7.1 7.0
Analog-3 -CH₃ 2.9 227.27 6.8 6.7
Analog-4 -OCH₃ 2.4 243.27 6.3 6.4
Analog-5 -NO₂ 2.3 258.24 7.3 7.2

In Silico Profiling for Bioactivity Predictions (Theoretical Framework)

In silico profiling involves using computational tools to predict the biological activity and pharmacokinetic properties of a molecule before it is synthesized and tested in a lab. nih.gov This approach is crucial for prioritizing drug candidates and identifying potential liabilities early in the drug discovery process. nih.govmdpi.com For this compound, these methods can predict its likely biological targets and assess its drug-likeness.

Key techniques within the theoretical framework of in silico profiling include:

Molecular Docking: This is a structure-based method that predicts the preferred orientation and binding affinity of a ligand when it binds to a target protein. nih.gov The 3D structure of this compound would be computationally "docked" into the active site of a known or predicted protein target. creative-biolabs.com The resulting docking score provides an estimate of binding affinity, while the predicted binding pose reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.govresearchgate.net

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. Based on a set of known active molecules, a 3D pharmacophore model can be generated. nih.gov The structure of this compound can then be screened against various pharmacophore models to predict its potential biological targets.

ADMET Prediction: This involves predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.gov Computational models can estimate properties like solubility, cell permeability, and adherence to established drug-likeness rules (e.g., Lipinski's Rule of Five), which are critical for determining if a compound has the potential to become an effective drug. nih.govresearchgate.net

Together, these in silico profiling methods provide a comprehensive, multi-faceted assessment of a molecule's therapeutic potential, guiding experimental efforts and reducing the time and cost of drug discovery. mdpi.com

Table 3: Illustrative In Silico Profile for this compound This interactive table summarizes the kind of predictive data generated in an in silico profiling study.

Prediction Type Parameter Predicted Value Implication
Target Prediction Docking Score (vs. Kinase X) -8.5 kcal/mol Strong predicted binding affinity to the target protein.
Key Interactions H-bonds with Gln85, Asp145 Identifies specific amino acids crucial for binding.
ADMET Prediction Lipinski's Rule of Five 0 Violations Good predicted oral bioavailability.
Polar Surface Area (PSA) 88.5 Ų Suggests good cell permeability.
Predicted Solubility High Favorable property for formulation and absorption.

Structure Activity Relationship Sar Studies of Indole Triazole Amine Derivatives

Impact of Indole (B1671886) Substitutions on Molecular Properties and Interactions

The indole nucleus is a well-established pharmacophore found in numerous biologically active substances. sphinxsai.com In the context of indole-triazole amine derivatives, the indole ring primarily contributes to molecular interactions through hydrophobic and π-π stacking interactions. Its N-H group can also act as a crucial hydrogen bond donor. mdpi.com

Studies on related indole-based compounds have demonstrated that introducing electron-withdrawing groups, such as halogens (e.g., bromo-substituents), can enhance biological potency. scirp.org These substitutions can influence the acidity of the indole N-H, modify the ring's ability to participate in charge-transfer interactions, and create new contact points with a receptor. Conversely, electron-donating groups can also be employed to fine-tune the electronic landscape of the molecule. The position of the substituent is equally critical; for example, modifications at the C5 or C6 positions can project into different regions of a binding pocket compared to substitutions at other positions, leading to varied effects on activity.

Indole Substitution PositionSubstituent TypePotential Impact on Molecular Properties & InteractionsReference Example Principle
N1Alkylation/ArylationEliminates N-H hydrogen bond donor capability; increases lipophilicity and steric bulk.A free N-H has been noted as essential for some activities. mdpi.com
C5 / C6Halogens (e.g., -Br, -Cl)Increases lipophilicity; introduces potential for halogen bonding; alters electronic properties (electron-withdrawing).Halogenated indoles are common in bioactive compounds. scirp.org
C5 / C6Methoxy (-OCH3)Acts as a hydrogen bond acceptor; can influence conformation and solubility (electron-donating).Common substitution in medicinal chemistry to probe electronic and steric requirements.

Influence of 1,2,4-Triazole (B32235) Substitutions on Molecular Properties and Interactions

The 1,2,4-triazole ring is a versatile scaffold known for its stability and ability to engage in multiple non-covalent interactions, particularly hydrogen bonding. researchgate.net Its nitrogen atoms can act as both hydrogen bond donors and acceptors, making it a key element for anchoring the molecule to a biological target. nih.gov The triazole ring is also a bioisostere for amide or ester groups, offering improved metabolic stability. nih.gov

Substitutions on the triazole ring, especially on the N4 position, have been shown to be critical for modulating the molecule's physicochemical properties and biological activity. Attaching different groups to the triazole can alter lipophilicity, solubility, and the spatial arrangement of other functional groups.

For example, SAR studies on related indole-triazole-thiol conjugates revealed that substituting the N4 position with different moieties (cyclohexyl, phenyl, 4-Cl-phenyl) systematically altered the compound's lipophilicity and, consequently, its antimicrobial activity. mdpi.com In some series, aryl substituents at the N4 position conferred higher activity compared to alkyl groups, suggesting that additional π-π or hydrophobic interactions provided by the aryl ring are beneficial for target engagement. mdpi.com The incorporation of a 4-bromophenyl moiety on the triazole ring was also found to be crucial for potent antibacterial effects in another class of derivatives. mdpi.com

Triazole Substitution PositionSubstituent TypePotential Impact on Molecular Properties & InteractionsReference Example Principle
N4Alkyl (e.g., Cyclohexyl)Increases lipophilicity and steric bulk; provides hydrophobic interactions.N4 substitutions modulate lipophilicity and activity. mdpi.com
N4Aryl (e.g., Phenyl)Increases potential for π-π stacking and hydrophobic interactions; significantly larger steric profile than alkyls.Phenyl rings at N4 showed higher activity than alkyl groups in some derivatives. mdpi.com
N4Substituted Aryl (e.g., 4-Chlorophenyl)Modifies electronic properties of the aryl ring; introduces potential for halogen bonding.Substitutions on the N4-phenyl ring fine-tune activity. mdpi.com

Role of the Amine Moiety in Modulating Molecular Interactions

The 5-amino group on the 1,2,4-triazole ring is a powerful functional group that plays a defining role in the molecule's interactions. As a primary amine, it can act as a strong hydrogen bond donor through its two N-H bonds and can also be protonated to form a cationic center, enabling ionic interactions. researchgate.netresearchgate.net

The π-electron delocalization between the amino group and the aromatic triazole ring influences the planarity and electronic character of this part of the molecule. nih.gov This delocalization can enhance the stability of binding conformations. The amino group is often a key anchoring point that directs the orientation of the entire molecule within a receptor's active site. researchgate.net Studies on related 4-amino-1,2,4-triazole (B31798) derivatives have highlighted the importance of this moiety in forming crucial hydrogen bonds that contribute to biological activity. mdpi.com In some contexts, the amino group can be a synthetic handle for further derivatization, allowing for the attachment of other functional groups to probe deeper into a binding site or to modulate physicochemical properties. rsc.org

Stereochemical Considerations in Indole-Triazole Amine Derivatives

The three-dimensional structure of a molecule is paramount to its biological function. For indole-triazole amine derivatives, a key stereochemical feature is the rotational freedom around the single bond connecting the C2 of the indole ring and the C3 of the triazole ring. The relative orientation of these two aromatic rings is defined by the dihedral angle between them.

Correlating Structural Modifications with Computed Molecular Descriptors

To quantitatively understand and predict the effects of structural changes, researchers often employ computational methods such as Quantitative Structure-Activity Relationship (QSAR) studies. nih.govresearchgate.net QSAR models establish a mathematical correlation between the biological activity of a series of compounds and their physicochemical properties, which are represented by molecular descriptors. nih.govgrowingscience.com

For indole-triazole derivatives, these descriptors can quantify various aspects of the molecule's structure. By analyzing how these descriptors change with modifications to the indole, triazole, or amine moieties, a predictive model can be built. researchgate.net For example, a QSAR study on triazole derivatives identified descriptors related to electronic properties and molecular shape as being critical for activity. growingscience.com

Molecular docking and molecular dynamics simulations provide further insight by visualizing how these derivatives interact with their biological targets at an atomic level. nih.govnih.gov These simulations can calculate binding energies and identify key interactions (hydrogen bonds, hydrophobic contacts), helping to explain why certain structural modifications lead to enhanced or diminished activity. nih.gov For instance, in silico studies of certain indole-triazole hybrids successfully correlated their potent cytotoxic efficacy with high molecular docking scores and stable conformations within the target's active site, as observed in molecular dynamics simulations. nih.gov

Molecular DescriptorProperty RepresentedRelevance to SAR
LogP (Partition Coefficient)Lipophilicity/HydrophobicityInfluences membrane permeability and hydrophobic interactions with the target. nih.gov
EHOMO / ELUMOEnergies of Highest Occupied / Lowest Unoccupied Molecular OrbitalsRelates to the molecule's ability to participate in charge-transfer and electronic interactions. nih.gov
Dipole MomentPolarity and charge distributionGoverns long-range electrostatic interactions and solubility.
Molecular Surface Area / VolumeSize and shape of the moleculeCrucial for steric fit within a binding pocket.
Hydrogen Bond Donors/AcceptorsCapacity for hydrogen bondingPredicts the strength and number of hydrogen bonds formed with a receptor. mdpi.com

The Indole Triazole Amine Scaffold As a Synthetic Building Block

Strategic Utility in the Construction of Complex Heterocyclic Architectures

The 3-(1H-indol-2-yl)-1H-1,2,4-triazol-5-amine scaffold is a powerful synthon for the construction of novel and complex fused heterocyclic systems. The inherent reactivity of the amino group and the adjacent nitrogen atoms on the triazole ring allows for a variety of cyclocondensation reactions, leading to the formation of triazolo-annulated heterocycles. These reactions are a cornerstone for generating molecular diversity and exploring new chemical space. researchgate.netnuph.edu.ua

Researchers have demonstrated that amino-1,2,4-triazoles are convenient building blocks for synthesizing fused systems like 1,2,4-triazolo[1,5-a]pyrimidines and 1,2,4-triazolo[1,5-a] researchgate.netnih.govmdpi.comtriazines. nih.gov The condensation of aminotriazoles with methylene-active compounds, for instance, has proven to be an effective method for creating a range of triazolo[4,5-b]pyridines. researchgate.netnuph.edu.ua Similarly, intramolecular cyclization of appropriately substituted aminotriazoles can yield triazolo-annulated pyridazines, 1,3-oxazines, and 1,3-thiazines. researchgate.net

In a specific application of this strategy, the condensation of 4-amino-5-(1H-indol-2-yl)-3H-1,2,4-triazole-3-thione with aromatic carboxylic acids in the presence of phosphorus oxychloride has been used to synthesize indolyl-triazolo-thiadiazole systems. researchgate.net This approach highlights how the core scaffold can be readily transformed into more elaborate, multi-ring structures. Furthermore, a metal-free, two-step synthetic approach has been developed to obtain indole (B1671886) derivatives from aryl triazole-containing compounds, showcasing the versatility of the triazole ring in forming other heterocyclic structures. mdpi.com

The table below summarizes examples of complex heterocyclic architectures that can be derived from amino-triazole building blocks, a strategy applicable to the this compound scaffold.

Base ScaffoldReactant(s)Resulting Heterocyclic System
Amino-1,2,4-triazoleMethylene-active compoundsTriazolo[4,5-b]pyridines
Amino-1,2,4-triazoleDicarbonyl compoundsTriazolo[1,5-a]pyrimidines
Amino-1,2,4-triazoleIsothiocyanates, then cyclizationTriazolo[3,4-b]thiadiazoles
4-Amino-5-indolyl-1,2,4-triazole-3-thioneAromatic aldehydesIndolyl-triazolo-thiadiazines
Amino-1,2,3-triazole-4-carboxylic acidsCyclocondensation reagentsTriazolo[4,5-d]pyrimidines

Application in Molecular Hybridization Strategies

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophoric units from different bioactive molecules to create a single hybrid compound with potentially enhanced affinity, improved efficacy, or a dual mode of action. researchgate.netnih.gov47.251.13eurekaselect.com The this compound scaffold is an ideal platform for this approach, as it intrinsically combines the indole and 1,2,4-triazole (B32235) moieties, both of which are well-established pharmacophores in numerous therapeutic areas. researchgate.netnih.gov

The indole ring is a core component of many natural products and FDA-approved drugs, recognized for its ability to participate in various biological interactions. researchgate.net The 1,2,4-triazole ring is another key heterocyclic system known for a wide spectrum of pharmacological activities. dntb.gov.ua By linking these two scaffolds, chemists can generate novel molecular entities that leverage the properties of both.

For example, new series of indolyl 1,2,4-triazole hybrids have been designed and synthesized as potential anti-proliferative agents that target tubulin polymerization. researchgate.netnih.govmdpi.com In these designs, the indole ring often serves as one key binding moiety, while the substituted phenyl group attached via the triazole acts as the other, mimicking the structure of known tubulin inhibitors like Combretastatin A-4. nih.gov The triazole ring itself can act as a rigid linker that correctly orients the pharmacophoric groups for optimal interaction with the biological target. nih.gov

The table below presents examples of indole-triazole hybrids and their targeted biological activities, illustrating the power of this hybridization strategy.

Hybrid Compound ClassLinkage StrategyTargetTherapeutic Area
Indole-triazole-Schiff basesCondensation of the amino groupCDK4/6 enzymesAnticancer
Indole-triazole conjugatesClick chemistryTubulin polymerizationAnticancer
Indole-triazole-thione derivativesS-alkylation of the triazole-thiolBcl-2 proteinAnticancer
Indole-glyoxamide-triazolesTriazole as a linkerTubulin polymerizationAnticancer

Development of Diverse Chemical Libraries Based on the this compound Framework

The structural features of this compound make it an excellent starting point for the development of diverse chemical libraries for high-throughput screening. The generation of such libraries is a cornerstone of modern drug discovery, allowing for the rapid exploration of structure-activity relationships (SAR). researchgate.net47.251.13eurekaselect.com

The scaffold offers several points for diversification:

The Amino Group: The primary amine at the C5 position of the triazole ring can be readily functionalized through reactions such as acylation, alkylation, Schiff base formation, and sulfonylation, introducing a wide array of substituents. nih.govnih.gov

The Indole N-H: The nitrogen of the indole ring can be alkylated or arylated to introduce another layer of diversity.

The Triazole Ring: While the core ring is stable, modifications can be made during the synthesis, or the triazole can be used as a platform to attach various side chains. Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for linking the indole-triazole scaffold to other molecules, facilitating the rapid assembly of large compound libraries. mdpi.com

Researchers have utilized these reactive handles to generate libraries of indole-triazole conjugates for biological screening. researchgate.net47.251.13 For instance, a library of pyrroloindoline 1,2,3-triazole amides was synthesized to explore new antimicrobial agents. mdpi.com Another study involved the synthesis of a series of 3-(benzylthio)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-4-amines with various substitutions on the benzyl (B1604629) ring to probe their activity as Bcl-2 inhibitors. nih.gov These examples underscore the scaffold's utility in combinatorial chemistry to produce structurally diverse molecules for identifying new therapeutic leads.

Modification SiteReaction TypeExample of Introduced Functionality
C5-Amino groupSchiff base formationSubstituted benzylideneamino groups
C5-Amino groupAcylationAryl acetamide (B32628) groups
Triazole-thiol (from precursor)S-alkylationSubstituted phenacyl groups
Indole N-HN-alkylationAlkyl or benzyl groups
Scaffold (via click chemistry)CuAACConnection to various alkynes/azides

Linker Applications in Supramolecular Chemistry and Material Science

Beyond its applications in drug discovery, the indole-triazole scaffold has significant potential in supramolecular chemistry and material science, primarily due to its properties as a molecular linker. nih.govmdpi.com47.251.13 Triazole rings are increasingly used as linkers to connect different pharmacophores or molecular units because they are stable, rigid, and capable of engaging in a variety of non-covalent interactions. nih.govfrontiersin.org

The 1,2,4-triazole ring within the this compound structure possesses key features for supramolecular assembly:

Hydrogen Bonding: The ring contains both hydrogen bond donors (N-H) and acceptors (lone pairs on nitrogen atoms), allowing it to form predictable and robust hydrogen-bonded networks. researchgate.net

Dipole Moment: Triazoles have a significant dipole moment, which can contribute to dipole-dipole interactions and influence the organization of molecules in the solid state. nih.gov

Coordination Sites: The nitrogen atoms can act as ligands to coordinate with metal ions, enabling the construction of coordination polymers and metal-organic frameworks (MOFs).

The bifunctional nature of the scaffold, with the indole group at one end and the reactive amino group at the other, allows it to act as a bridging ligand. The unique combination of a π-rich indole system and a polar, nitrogen-rich triazole ring can lead to complex self-assembly behaviors driven by a combination of π-π stacking, hydrogen bonding, and coordination interactions. These properties make the scaffold a promising candidate for designing functional materials, such as sensors, molecular switches, and novel catalysts. researchgate.net

Future Directions and Emerging Research Avenues

Advancements in Asymmetric Synthesis of Indole-Triazole Amine Derivatives

The generation of chiral molecules is of paramount importance in drug discovery and development. While numerous methods exist for the synthesis of indole (B1671886) and triazole derivatives, the asymmetric synthesis of hybrid structures like 3-(1H-indol-2-yl)-1H-1,2,4-triazol-5-amine remains a nascent field. Future research will likely focus on the development of novel catalytic systems capable of inducing chirality in a controlled manner.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. acs.orgbeilstein-journals.orgmdpi.com Chiral phosphoric acids, for instance, have been successfully employed in the asymmetric dearomatization of indoles, a strategy that could be adapted to introduce chirality into the indole core of the target molecule. rsc.org Similarly, chiral isothiourea catalysts have shown promise in the asymmetric N-acylation of N-aminoindoles, a reaction that could be explored for the enantioselective derivatization of the amine group in the triazole ring. rsc.org

Metal-catalyzed asymmetric reactions also present a promising avenue. Chiral aziridine-phosphine ligands in copper-catalyzed Friedel-Crafts alkylation of indoles have demonstrated high enantioselectivity. mdpi.comnih.gov The development of analogous catalytic systems for the coupling of pre-functionalized chiral indole and triazole precursors could provide a direct route to enantiopure indole-triazole amines.

A summary of potential catalytic systems for the asymmetric synthesis of indole-triazole amine derivatives is presented in Table 1.

Table 1: Potential Catalytic Systems for Asymmetric Synthesis

Catalyst Type Chiral Ligand/Catalyst Example Potential Application
Organocatalyst Chiral Phosphoric Acid Asymmetric dearomatization of the indole ring.
Organocatalyst Chiral Isothiourea Enantioselective acylation of the triazole's amine group.
Metal Catalyst Copper(I) with Chiral Aziridine-Phosphine Ligands Asymmetric Friedel-Crafts reaction to form the indole-triazole bond.

Exploration of Novel Reaction Mechanisms for Indole-Triazole Formation

Understanding the underlying reaction mechanisms is crucial for optimizing existing synthetic routes and developing new ones. The formation of the indole-triazole linkage can be achieved through various pathways, each with its own mechanistic intricacies.

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used "click chemistry" reaction for the formation of 1,2,3-triazoles. beilstein-journals.orgnih.gov Mechanistic studies have revealed the involvement of polynuclear copper species as the active catalyst. nih.gov Future investigations could focus on elucidating the precise role of different copper sources and ligands in the context of indole-substituted alkynes and azides, aiming to improve reaction efficiency and regioselectivity. The use of polydentate N-donor ligands has been shown to enable the reaction under mild conditions, even with in situ generated hydrazoic acid. organic-chemistry.org

A compelling metal-free alternative involves the ring-opening of an aryl triazole followed by cyclization to form the indole ring. dntb.gov.uamdpi.com This pathway is proposed to proceed through a Dimroth equilibrium, followed by nitrogen extrusion and a Wolff rearrangement to form a ketenimine intermediate. dntb.gov.uamdpi.com Subsequent nucleophilic attack by an amine and cyclization yields the indole structure. dntb.gov.uamdpi.com Further computational and experimental studies are needed to fully map the potential energy surface of this reaction and to identify key intermediates and transition states. This understanding could lead to the rational design of substrates and reaction conditions that favor the desired indole-triazole product.

Integration of Machine Learning in the Design and Optimization of Indole-Triazole Amine Compounds

The application of machine learning (ML) and artificial intelligence (AI) is rapidly transforming the landscape of drug discovery and materials science. nih.govnih.govharvard.edu For indole-triazole amine compounds, ML algorithms can be employed in several key areas.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of indole-triazole derivatives with their biological activities. researchgate.netnih.govmdpi.com By training on a dataset of known compounds, these models can predict the activity of novel, untested derivatives, thereby prioritizing synthetic efforts. researchgate.net For instance, 3D-QSAR studies on 4H-1,2,4-triazole derivatives have been used to design novel anticancer agents. researchgate.net

Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be used for de novo drug design. harvard.edu These models can learn the underlying patterns in chemical space and generate novel molecular structures with desired properties, such as high predicted binding affinity to a specific biological target. Reinforcement learning can further refine this process by rewarding the generation of molecules with favorable predicted properties. harvard.edunih.gov

Furthermore, ML can be used to predict molecular properties, such as solubility, toxicity, and metabolic stability, which are crucial for the development of new therapeutic agents. harvard.edu The integration of these predictive models into the design-synthesis-test-analyze cycle can significantly accelerate the optimization of lead compounds based on the indole-triazole amine scaffold.

Development of Advanced Spectroscopic Probes for Molecular Interactions

Understanding how this compound and its derivatives interact with biological macromolecules is fundamental to elucidating their mechanism of action. Advanced spectroscopic techniques offer powerful tools for probing these interactions at the molecular level.

Fluorescence spectroscopy is particularly well-suited for studying protein-ligand interactions, given the intrinsic fluorescence of the indole moiety. nih.govresearchgate.netspringernature.comresearchgate.net Changes in the fluorescence intensity, emission wavelength, and anisotropy of the indole ring upon binding to a protein can provide valuable information about the binding affinity, stoichiometry, and conformational changes in the protein. nih.govresearchgate.netspringernature.com Resonance energy transfer (RET) between the indole donor and a suitable acceptor on the ligand or protein can be used to measure intermolecular distances. popline.org

Mass spectrometry (MS), especially with soft ionization techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), has become an indispensable tool for studying non-covalent interactions. nih.govnih.govethz.chresearchgate.net Native MS allows for the direct observation of the intact protein-ligand complex, providing information on binding stoichiometry and affinity. researchgate.net Combining MS with techniques like hydrogen-deuterium exchange (HDX) or chemical cross-linking can provide insights into the binding interface and ligand-induced conformational changes. nih.gov

Table 2: Advanced Spectroscopic Techniques for Studying Molecular Interactions

Technique Information Obtained
Steady-State Fluorescence Binding affinity, stoichiometry, conformational changes. nih.gov
Time-Resolved Fluorescence Dynamics of the binding process, excited-state interactions.
Fluorescence Resonance Energy Transfer (FRET) Intermolecular distances, proximity of binding sites. popline.org
Native Mass Spectrometry (ESI-MS) Stoichiometry of protein-ligand complexes, binding constants. researchgate.net

Theoretical Predictions for New Material Applications Utilizing the Indole-Triazole Amine Core

The unique electronic and structural features of the indole-triazole amine core suggest its potential for use in the development of novel materials with tailored properties. Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can play a crucial role in predicting and understanding these properties, thereby guiding the design of new materials.

DFT calculations can be used to investigate the electronic structure, frontier molecular orbitals (HOMO-LUMO), and charge distribution of the indole-triazole amine molecule. nih.gov This information is essential for predicting its optical and electronic properties, such as its absorption and emission spectra, and its potential as a component in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The photophysical properties of 1,2,3-triazole-fused indole derivatives have been explored, revealing blue and greenish light emission. researchgate.net

MD simulations can be employed to study the self-assembly behavior of indole-triazole amine derivatives in the condensed phase. nih.gov By simulating the interactions between molecules, it is possible to predict whether they will form ordered structures, such as liquid crystals or crystalline solids, which are essential for many material applications. Furthermore, MD simulations can be used to predict the mechanical and thermal properties of polymers or other materials incorporating the indole-triazole amine core.

The combination of a hydrogen-bond-donating indole NH, a hydrogen-bond-accepting triazole ring, and a nucleophilic amine group provides a rich platform for designing molecules with specific intermolecular interactions, leading to materials with desired properties such as high thermal stability, specific conductivity, or sensing capabilities.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(1H-indol-2-yl)-1H-1,2,4-triazol-5-amine, and how can purity be optimized?

  • Methodology : The synthesis typically involves nucleophilic substitution between indole derivatives and triazole precursors under basic conditions (e.g., NaOH or K₂CO₃). Microwave-assisted synthesis can enhance reaction efficiency, reducing time from hours to minutes while improving yield (e.g., 80–90% purity) . Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization (ethanol/water) is recommended. Purity should be confirmed via HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Confirm molecular structure by analyzing aromatic protons (δ 7.2–8.5 ppm for indole and triazole) and amine protons (δ 5.5–6.0 ppm) .
  • IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (calc. for C₁₀H₉N₅: 199.086) with ESI+ or MALDI-TOF .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodology :

  • Antimicrobial Activity : Use broth microdilution (MIC assays) against S. aureus and E. coli with ampicillin as a control .
  • Enzyme Inhibition : Test inhibition of ketol-acid reductoisomerase (KARI) via UV-Vis spectroscopy, monitoring NADPH depletion at 340 nm .

Advanced Research Questions

Q. How can X-ray crystallography resolve tautomeric ambiguity in the triazole-indole system?

  • Methodology : Single-crystal X-ray diffraction (SHELX suite) is essential. For tautomeric forms (e.g., 1H vs. 2H-triazole), use high-resolution data (d ~ 0.8 Å) and refine anisotropic displacement parameters. Evidence from similar triazoles shows planar geometries (dihedral angles <5° between indole and triazole) . SHELXL refinement with Hirshfeld atom refinement (HAR) improves accuracy for H-atom positions .

Q. How to address contradictions in reported biological activity data across studies?

  • Methodology :

  • Assay Variability : Compare buffer pH (e.g., 7.4 vs. 6.5), temperature (25°C vs. 37°C), and solvent (DMSO concentration ≤1%) .
  • Structural Analogs : Benchmark against 3-(4-fluorobenzyl)thio-1H-1,2,4-triazol-5-amine, which showed 10× higher KARI inhibition than non-fluorinated analogs .
  • Computational Docking : Use AutoDock Vina to model binding poses with KARI (PDB: 1YVE). Fluorine substituents may enhance hydrophobic interactions .

Q. What strategies improve thermal stability for high-temperature applications (e.g., energetic materials)?

  • Methodology :

  • Salt Formation : React with nitrogen-rich bases (e.g., triaminoguanidinium) to form salts with decomposition temperatures >250°C (DSC analysis, heating rate 10°C/min) .
  • Crystal Engineering : Co-crystallize with planar ligands (e.g., nitro groups) to enhance π-stacking and lattice energy .

Methodological Challenges

Q. How to optimize reaction yields for scale-up without compromising regioselectivity?

  • Methodology :

  • Microwave Parameters : 100–150 W, 80–100°C, 20-min cycles (yield increases from 60% to 85%) .
  • Catalyst Screening : Test Pd/C (5 mol%) for Suzuki couplings or CuI for click chemistry to functionalize the indole moiety .

Q. What computational methods predict the compound’s physicochemical properties?

  • Methodology :

  • Solubility : Use COSMO-RS (via Schrödinger Suite) with experimental validation (shake-flask method, HPLC quantification) .
  • Heat of Formation : Gaussian 09 at B3LYP/6-31G* level, comparing with explosive analogs (e.g., HANTT salts: ΔHƒ ~ 400 kJ/mol) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.